Piperidine, 1-(4,5-dihydro-2-oxazolyl)-
Description
"Piperidine, 1-(4,5-dihydro-2-oxazolyl)-" is a piperidine derivative featuring a 4,5-dihydro-2-oxazolyl substituent at the 1-position of the piperidine ring.
Properties
CAS No. |
79493-72-4 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-piperidin-1-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C8H14N2O/c1-2-5-10(6-3-1)8-9-4-7-11-8/h1-7H2 |
InChI Key |
RMQMJTSXECYCIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(4,5-dihydro-2-oxazolyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of piperidine with 2-bromoacetaldehyde oxime, followed by cyclization to form the oxazoline ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(4,5-dihydro-2-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines and oxazolines, which can be further utilized in the synthesis of complex bioactive molecules .
Scientific Research Applications
Piperidine, 1-(4,5-dihydro-2-oxazolyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Piperidine, 1-(4,5-dihydro-2-oxazolyl)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The oxazoline ring is particularly important for binding to target proteins, while the piperidine ring enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Research Findings and Implications
- Substituent Effects : Hydrophobic groups (e.g., phenylalkyl, arylcyclohexyl) optimize binding to S1R’s hydrophobic pockets but may increase toxicity. The oxazoline group’s polarity could redirect selectivity to targets requiring hydrogen-bonding or improved solubility .
- Synthetic Feasibility : Analogous piperidine derivatives are synthesized via straightforward nucleophilic substitutions, suggesting viable routes for the target compound’s production .
- Knowledge Gaps: Direct biological data for "Piperidine, 1-(4,5-dihydro-2-oxazolyl)-" is absent in the provided evidence; experimental validation is critical to confirm inferred properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
